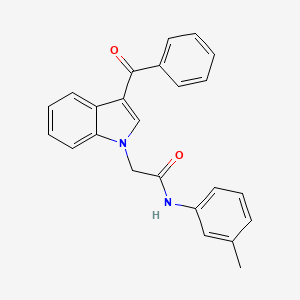![molecular formula C9H12N4O5 B15024843 Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate](/img/structure/B15024843.png)
Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate typically involves the reaction of ethyl bromoacetate with 1-methyl-4-nitro-1H-pyrazole-3-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Condensation: Aldehydes or ketones, acidic or basic catalysts
Major Products Formed
Reduction: 1-methyl-4-amino-1H-pyrazole-3-carboxamide
Hydrolysis: 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetic acid
Condensation: Various heterocyclic compounds depending on the reactants used
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Ethyl 2-[(1-methyl-1H-pyrazol-3-YL)formamido]acetate
- Ethyl 2-[(1-methyl-4-amino-1H-pyrazol-3-YL)formamido]acetate
Uniqueness
Ethyl 2-[(1-methyl-4-nitro-1H-pyrazol-3-YL)formamido]acetate is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Eigenschaften
Molekularformel |
C9H12N4O5 |
|---|---|
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
ethyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H12N4O5/c1-3-18-7(14)4-10-9(15)8-6(13(16)17)5-12(2)11-8/h5H,3-4H2,1-2H3,(H,10,15) |
InChI-Schlüssel |
IFTQSPKEQKRRFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1=NN(C=C1[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15024782.png)
![6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B15024792.png)
![(4Z)-2-methyl-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15024797.png)
![(2E)-2-cyano-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B15024817.png)
![3-acetyl-5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15024828.png)
![methyl 2-[1-(4-butoxy-3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024829.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B15024830.png)
![(2Z)-6-(4-chlorobenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15024831.png)
![6-bromo-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one](/img/structure/B15024834.png)
![N-benzyl-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024841.png)
![N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024850.png)
![6-[(2-Sulfanylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15024864.png)
